molecular formula C5H6F3NO2 B12844382 (6S)-6-(Trifluoromethyl)morpholin-3-one

(6S)-6-(Trifluoromethyl)morpholin-3-one

Cat. No.: B12844382
M. Wt: 169.10 g/mol
InChI Key: BVPPCXSJQGFORO-VKHMYHEASA-N
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Description

(6S)-6-(Trifluoromethyl)morpholin-3-one is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(Trifluoromethyl)morpholin-3-one typically involves the introduction of a trifluoromethyl group into a morpholine ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated morpholine, reacts with a trifluoromethylating agent under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(Trifluoromethyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-(Trifluoromethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding how such modifications influence molecular interactions and biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of new materials with enhanced properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (6S)-6-(Trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6S)-6-(Trifluoromethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

(6S)-6-(trifluoromethyl)morpholin-3-one

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10)/t3-/m0/s1

InChI Key

BVPPCXSJQGFORO-VKHMYHEASA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1)C(F)(F)F

Canonical SMILES

C1C(OCC(=O)N1)C(F)(F)F

Origin of Product

United States

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